molecular formula C26H20N2O5S2 B11575337 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl thiophene-2-carboxylate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl thiophene-2-carboxylate

Cat. No.: B11575337
M. Wt: 504.6 g/mol
InChI Key: JNWYFTVPMKDUCQ-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C21H18N2O4S This compound is known for its unique structural features, which include a benzisothiazole ring, a methoxybenzyl group, and a thiophenecarboxylate moiety

Preparation Methods

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzisothiazole intermediate is then subjected to further reactions to introduce the methoxybenzyl and thiophenecarboxylate groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 2-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells. The thiophenecarboxylate moiety may contribute to the compound’s binding affinity to specific proteins, leading to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.

Properties

Molecular Formula

C26H20N2O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C26H20N2O5S2/c1-32-20-12-8-18(9-13-20)17-28(25-22-5-2-3-7-24(22)35(30,31)27-25)19-10-14-21(15-11-19)33-26(29)23-6-4-16-34-23/h2-16H,17H2,1H3

InChI Key

JNWYFTVPMKDUCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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